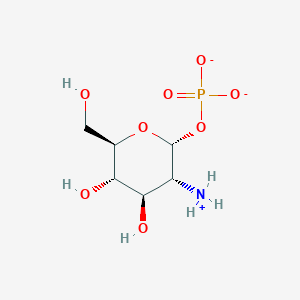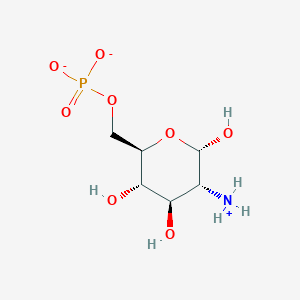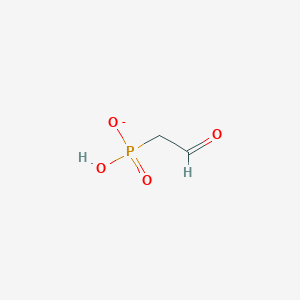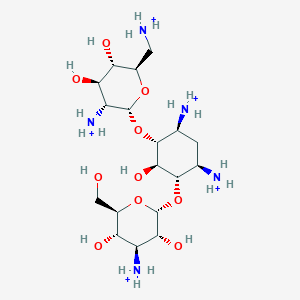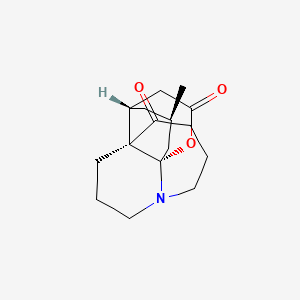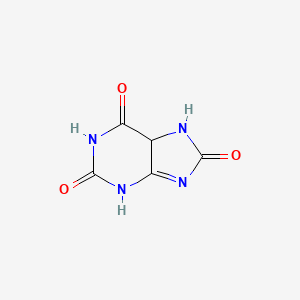
5,7-dihydro-1H-purine-2,6,8(9H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dihydro-1H-purine-2,6,8(9H)-trione is a uric acid. It is a tautomer of a 9H-purine-2,6,8-triol, a 1H-purine-2,6,8-triol, a 7H-purine-2,6,8-triol, a 2,6-dihydroxy-7,9-dihydro-8H-purin-8-one and a 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of various purine derivatives. For instance, it's involved in reactions for creating 7,8-dihydro-8-methylpterin and 9-methylguanine 7-oxide through processes like nucleophilic addition and cyclization with sodium hydroxide (Brown, Joseph, Leigh, & Swain, 1977).
- The compound plays a role in the synthesis and stereochemistry study of cobalt(III) complexes. This includes its use in forming complexes with purine-6-thione and related ligands, highlighting its versatility in coordination chemistry (Yamanari, Kida, Yamamoto, Fujihara, Fuyuhiro, & Kaizaki, 1996).
Structural and Crystallographic Studies
- There's significant interest in its crystal structure, which provides insights into its chemical behavior and potential applications. For example, the crystal structure of a derivative of this compound was analyzed, revealing details about its molecular configuration (Poje, Poje, & Vicković, 1999).
- Its role in forming novel molecular structures is evident in studies like the one on uric acid dihydrate, which provides a deeper understanding of its crystalline forms (Parkin & Hope, 1998).
Applications in Molecular Design and Drug Discovery
- The compound is a key player in the field of drug discovery, where it's used to synthesize and study various derivatives with potential therapeutic applications. For instance, its derivatives have been explored for anti-inflammatory properties, demonstrating its relevance in medicinal chemistry (Blythin, Kaminski, Domalski, Spitler, Solomon, Conn, Wong, Verbiar, Bober, & Chiu, 1986).
- It also finds application in the synthesis of new molecules for potential antidepressant and anxiolytic effects, as seen in studies involving the modification of its structure (Zagórska, Kołaczkowski, Bucki, Siwek, Kazek, Satała, Bojarski, Partyka, Wesołowska, & Pawłowski, 2015).
Propriétés
Nom du produit |
5,7-dihydro-1H-purine-2,6,8(9H)-trione |
|---|---|
Formule moléculaire |
C5H4N4O3 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
5,7-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1H,(H3,6,7,8,9,10,11,12) |
Clé InChI |
KLMXEVHMXUCFEP-UHFFFAOYSA-N |
SMILES canonique |
C12C(=NC(=O)N1)NC(=O)NC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



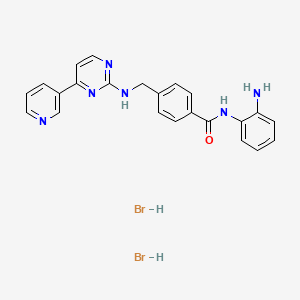
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
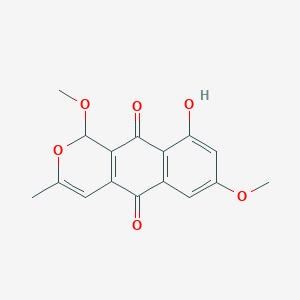
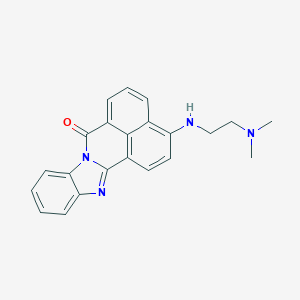
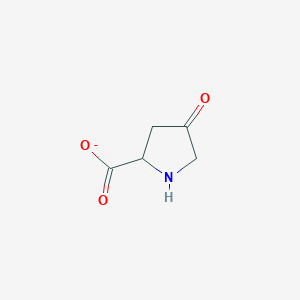
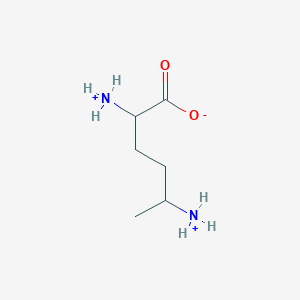
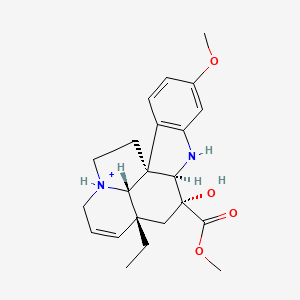
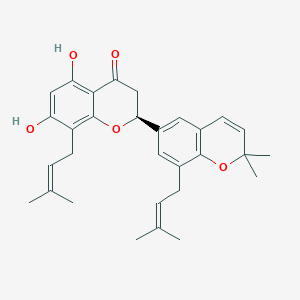
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
